N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-N-propan-2-yltriazole-4-carboxamide

Catalog No.
S7968090
CAS No.
M.F
C20H21FN4O
M. Wt
352.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-N-propan...

Product Name

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-N-propan-2-yltriazole-4-carboxamide

IUPAC Name

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-N-propan-2-yltriazole-4-carboxamide

Molecular Formula

C20H21FN4O

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C20H21FN4O/c1-13(2)25(19-11-14(3)5-6-15(19)4)20(26)18-12-24(23-22-18)17-9-7-16(21)8-10-17/h5-13H,1-4H3

InChI Key

CWPLHXVCOQGXEU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N(C(C)C)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC(=C(C=C1)C)N(C(C)C)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)F
N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-N-propan-2-yltriazole-4-carboxamide (referred to as 'Compound A' for ease of reference) is a small-molecule compound that has recently emerged as an interesting research target, owing to its potential applications across a range of scientific and industrial fields. This compound is a member of the triazole family of compounds, which have a variety of interesting biological activities such as antibiotic, antifungal, and anticancer properties.
Compound A has a molecular formula of C19H20FN3O, with a molecular weight of 331.4 g/mol. It has a melting point of 149-151°C and a boiling point of 552.1 °C, and is soluble in organic solvents such as DMSO and DMF. Compound A is a white crystalline powder, with a peak absorption at 250 nm (UV-Vis spectroscopy).
Compound A can be synthesized in several ways, including the reaction of 2,5-dimethylphenylhydrazine with 4-fluorobenzoyl chloride in the presence of a triazole catalyst. The product can be obtained after purification by column chromatography. The chemical structure and purity of Compound A can be confirmed using various analytical techniques, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR).
HPLC and LC-MS are commonly used for the quantitative analysis of Compound A in various biological and environmental matrices. NMR is utilized for the structural elucidation of Compound A or for confirming its purity.
Compound A has been shown to have some interesting biological properties, including its ability to inhibit the growth and proliferation of cancer cells. Specifically, it has been found to inhibit the proliferation of human colorectal cancer cells in vitro. Compound A has also demonstrated potent antifungal activity against Aspergillus fumigatus, as well as moderate antibacterial activity against Staphylococcus aureus.
Compound A has been shown to have low toxicity in various animal models, although more research is required to determine its safety in human subjects. However, due to its low toxicity in animal models, Compound A is considered a promising candidate for drug development.
Compound A is mainly studied for its potential as a new anticancer agent. Due to its selective toxicity towards cancer cells, Compound A may have less severe side effects than traditional chemotherapy agents. Additionally, it has potential applications in the treatment of fungal infections.
While the research on Compound A is still in its early stages, several preclinical studies have demonstrated its potency against cancer and fungal infections. Several research groups are currently investigating the mechanism of action of Compound A and its effectiveness in treating various diseases.
The potential implications of Compound A extend to various scientific and industrial fields. Its anticancer and antifungal properties suggest that it may have applications in medicine, while its selective toxicity towards cancer cells could lead to the development of more effective and less harmful cancer therapies. In addition, Compound A could also have applications in the agricultural sector as a potential alternative to traditional pesticides.
Currently, the primary limitation of research on Compound A is the lack of clinical studies in humans. While preclinical studies have shown promising results, further research is necessary to determine its efficacy and safety in humans. Future research directions could include further characterization of its biological properties, studies on its mechanism of action, and clinical trials to evaluate its potential as a new anticancer and antifungal agent.
1. Investigate the potential of Compound A as a new antifungal and antibacterial agent.
2. Explore the potential of Compound A as a lead for the development of new cancer therapies.
3. Conduct clinical trials to evaluate the safety and efficacy of Compound A in humans.
4. Investigate the mechanism of action of Compound A in inhibiting cancer and fungal growth.
5. Study the potential of Compound A for use in the agricultural sector as a potential alternative to traditional pesticides.
6. Investigate the potential of Compound A as a new therapeutic agent for other diseases beyond cancer.
7. Investigate the potential of Compound A as a lead compound for the development of new chemical entities.
8. Develop new synthetic approaches for the preparation of Compound A.
9. Explore the pharmacokinetics and pharmacodynamics of Compound A to determine its optimal dosing regimen.
10. Investigate the potential of Compound A for use in combination therapies with other anticancer or antifungal agents.

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Exact Mass

352.16993947 g/mol

Monoisotopic Mass

352.16993947 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-01-05

Explore Compound Types